molecular formula C19H31NO B3852791 2-[benzyl(4-tert-butylcyclohexyl)amino]ethanol

2-[benzyl(4-tert-butylcyclohexyl)amino]ethanol

Cat. No. B3852791
M. Wt: 289.5 g/mol
InChI Key: FJJHQUCGSDZDKC-UHFFFAOYSA-N
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Description

The compound “2-[benzyl(4-tert-butylcyclohexyl)amino]ethanol” is an organic compound containing a benzyl group, a tert-butylcyclohexyl group, and an aminoethanol group . The benzyl group consists of a phenyl ring attached to a CH2 group, the tert-butylcyclohexyl group consists of a cyclohexyl ring with a tert-butyl group attached, and the aminoethanol group contains an amino group (-NH2) and an alcohol group (-OH) on the same carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzyl and tert-butylcyclohexyl groups are likely to be planar due to the presence of the phenyl and cyclohexyl rings, while the aminoethanol group may have a more flexible structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyl and tert-butylcyclohexyl groups may undergo reactions typical of aromatic and cycloalkane compounds, respectively, while the aminoethanol group could participate in reactions typical of amines and alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar aminoethanol group and the nonpolar benzyl and tert-butylcyclohexyl groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were found to have useful biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

2-[benzyl-(4-tert-butylcyclohexyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-19(2,3)17-9-11-18(12-10-17)20(13-14-21)15-16-7-5-4-6-8-16/h4-8,17-18,21H,9-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJHQUCGSDZDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl-(4-tert-butylcyclohexyl)amino]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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